molecular formula C7H8O2 B071968 2-Acetyl-5-methylfuran CAS No. 1193-79-9

2-Acetyl-5-methylfuran

Cat. No. B071968
CAS RN: 1193-79-9
M. Wt: 124.14 g/mol
InChI Key: KEFJLCGVTHRGAH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylfuran is an organic compound with the chemical formula C7H8O2 . It is a derivative of furan and is obtained when an amino acid reacts with a reducing sugar . It is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked . It is also a natural constituent of liquors, roasted coffee beans, and smoked salmons .


Synthesis Analysis

New chalcones of 2-acetyl-5-methylfuran derivatives are synthesized by reaction with various aromatic and heteroaromatic aldehydes using the method of aldol condensation . The synthesized compounds are characterized with IR, 1H NMR, and physical characteristics like molecular mass, melting point, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 2-acetyl-5-methylfuran has been experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method to support, validate, and provide more insights on the structural characterizations of the compound .


Physical And Chemical Properties Analysis

2-Acetyl-5-methylfuran is a yellow-orange liquid with a molecular weight of 124.14 g/mol . It has a boiling point of 100 °C at 33 hPa . The compound’s refractive index is n20/D 1.512 (lit.) and it has a density of 1.066 g/mL at 25 °C (lit.) .

Scientific Research Applications

Spectroscopic Analysis

  • Scientific Field: Physical Chemistry
  • Application Summary: 2-Acetyl-5-methylfuran has been characterized and analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR .
  • Methods of Application: The compound was analyzed using these spectroscopic techniques in different solvents. The results were then compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
  • Results: The experimental and theoretical structural vibrational assignments, along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the structure, were observed to be in good agreement with calculated results .

Food Industry

  • Scientific Field: Food Science
  • Application Summary: 2-Acetyl-5-methylfuran is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked . It is a natural constituent of liquors, roasted coffee beans, and smoked salmons .
  • Methods of Application: This compound is obtained when an amino acid reacts with a reducing sugar .
  • Results: It is employed in a vast number of industrial processes, especially in the manufacture of wine and polymer materials .

Photovoltaic Applications

  • Scientific Field: Materials Science
  • Application Summary: Furan and its derivatives, including 2-Acetyl-5-methylfuran, have been studied for their potential use in photovoltaic applications .
  • Methods of Application: These compounds can be incorporated into the active layer of a photovoltaic cell, where they can contribute to the absorption of light and the generation of charge carriers .
  • Results: While specific results for 2-Acetyl-5-methylfuran are not readily available, furan derivatives in general have shown promise in this area .

Dyes and Pigments

  • Scientific Field: Chemical Engineering
  • Application Summary: 2-Acetyl-5-methylfuran can be used in the synthesis of dyes and pigments .
  • Methods of Application: This compound can serve as a building block in the synthesis of complex organic molecules that exhibit color .
  • Results: The specific color and properties of the resulting dye or pigment would depend on the other components of the molecule .

Safety And Hazards

2-Acetyl-5-methylfuran is flammable and harmful if swallowed . It has a flash point of 80 °C . The median lethal dose (LD50) is 438 mg/kg for oral administration in mice . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-(5-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJLCGVTHRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152409
Record name 5-Methyl-2-furylmethylketone
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URL https://comptox.epa.gov/dashboard/DTXSID70152409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to almost yellow orange liquid; Strong, nutty, hay-coumarin odor
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 101.00 °C. @ 25.00 mm Hg
Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; Soluble in corn oil, Soluble (in ethanol)
Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.074
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-5-methylfuran

CAS RN

1193-79-9
Record name 2-Acetyl-5-methylfuran
Source CAS Common Chemistry
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Record name 5-Methyl-2-furylmethylketone
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Record name 1193-79-9
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Record name 5-Methyl-2-furylmethylketone
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Record name 1-(5-methyl-2-furyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.436
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Record name 2-ACETYL-5-METHYLFURAN
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Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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